molecular formula C44H68O16 B1257960 Rivaloside A

Rivaloside A

Cat. No.: B1257960
M. Wt: 853 g/mol
InChI Key: JFQWKAYZNIEBPI-LYKDZTBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rivaloside A is a natural product found in Galium rivale with data available.

Properties

Molecular Formula

C44H68O16

Molecular Weight

853 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1-oxo-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate

InChI

InChI=1S/C44H68O16/c1-20(46)57-22-17-41(6)25(40(4,5)34(22)53)11-12-43(8)26(41)10-9-21-27-35(54)39(2,3)13-15-44(27,16-14-42(21,43)7)38(55)60-37-33(52)31(50)29(48)24(59-37)19-56-36-32(51)30(49)28(47)23(18-45)58-36/h9,22-34,36-37,45,47-53H,10-19H2,1-8H3/t22-,23-,24-,25+,26-,27-,28-,29-,30+,31+,32-,33-,34-,36-,37+,41+,42-,43-,44+/m1/s1

InChI Key

JFQWKAYZNIEBPI-LYKDZTBVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C(=O)C(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)C([C@@H]1O)(C)C)C

Canonical SMILES

CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4C(=O)C(CC5)(C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C(C1O)(C)C)C

Synonyms

2alpha-acetoxy-3alpha-hydroxy-19-oxo-olean-12-en-28-o ic acid 28-O-beta-glucopyranosyl-(1-->6)-beta-D-glucopyranoside
rivaloside A

Origin of Product

United States

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